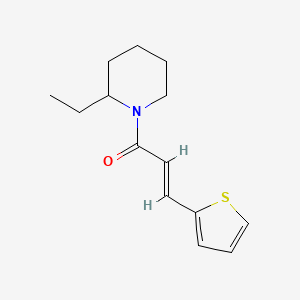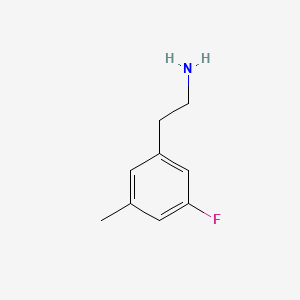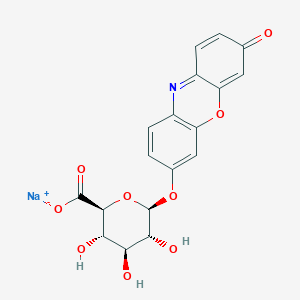![molecular formula C15H25N B13824450 Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyladamantan-1-amine is an organic compound that belongs to the class of amines It features a unique structure where a cyclopentyl group is attached to an adamantane core, which is further bonded to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyladamantan-1-amine typically involves the reaction of adamantanone with cyclopentylamine. One common method is the reductive amination of adamantanone using cyclopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of N-cyclopentyladamantan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyladamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form N-cyclopentyladamantan-1-imine.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-cyclopentyladamantan-1-imine.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
N-cyclopentyladamantan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-cyclopentyladamantan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyladamantan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-methyladamantan-1-amine: Features a methyl group instead of a cyclopentyl group.
N-ethyladamantan-1-amine: Contains an ethyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyladamantan-1-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H25N |
|---|---|
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
1-(1-adamantyl)cyclopentan-1-amine |
InChI |
InChI=1S/C15H25N/c16-15(3-1-2-4-15)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,16H2 |
Clave InChI |
JHVOJYUPDOQKIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C23CC4CC(C2)CC(C4)C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)

